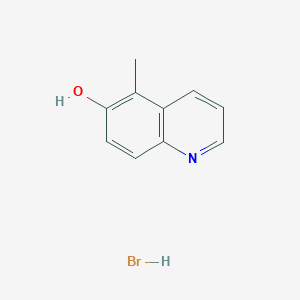

5-Methylquinolin-6-ol;hydrobromide

Description

A Versatile Scaffold in Synthetic Chemistry and Materials Science

In the realm of synthetic chemistry, the quinoline (B57606) nucleus is a vital synthon for creating complex molecular architectures. rsc.org Its amenability to a variety of chemical transformations allows for the introduction of diverse functional groups, leading to a vast library of derivatives with tailored properties. frontiersin.orgresearchgate.net This has been instrumental in the synthesis of numerous compounds, including those with significant biological relevance. nih.gov The development of efficient synthetic methodologies, such as multicomponent reactions, has further expanded the accessibility and diversity of quinoline-based compounds. rsc.org

The influence of quinoline derivatives extends prominently into materials science. numberanalytics.comontosight.ai Their inherent aromaticity and tunable electronic properties make them ideal candidates for the construction of advanced materials. fiveable.me Quinoline-based compounds are being explored for their potential in:

Organic Light-Emitting Diodes (OLEDs): Their electrical and optical properties are leveraged in the development of efficient light-emitting materials. numberanalytics.comontosight.ai

Conjugated Polymers: These materials have potential applications in optoelectronics and photovoltaics. numberanalytics.com

Metal-Organic Frameworks (MOFs): The quinoline structure can be incorporated into these frameworks, which have potential uses in gas storage and separation. numberanalytics.com

Dyes and Pigments: The chemical properties of certain quinoline derivatives facilitate their use in the creation of specialty dyes and pigments.

Positioning of 5-Methylquinolin-6-ol (B3330989) Hydrobromide in Contemporary Research

Within the broad landscape of quinoline chemistry, 5-Methylquinolin-6-ol hydrobromide represents a specific entity of interest for research purposes. sigmaaldrich.comshachemlin.com While extensive research on this particular salt is not widely published, its constituent molecule, 5-Methylquinolin-6-ol, is recognized as a valuable intermediate in organic synthesis.

The structure of 5-Methylquinolin-6-ol, featuring a methyl group at the 5-position and a hydroxyl group at the 6-position, provides a platform for further chemical modification. chem960.com The hydroxyl group, in particular, offers a reactive site for derivatization and can participate in hydrogen bonding, a key interaction in various chemical and biological systems. chem960.com The methyl group can influence the compound's electronic properties and solubility. chem960.com

Research on closely related quinoline structures suggests potential areas of investigation for 5-Methylquinolin-6-ol and its salts. For instance, various substituted quinolinols have been explored for their biological activities, including antimicrobial and anticancer properties. Furthermore, derivatives of similar quinolines have been investigated for their potential in antiviral research, such as in the context of HIV. rsc.org

The hydrobromide salt form of 5-Methylquinolin-6-ol likely serves to enhance the compound's stability and handling properties for laboratory use. sigmaaldrich.com Its primary role in contemporary research is as a building block for the synthesis of more complex and potentially functional molecules. The investigation of such derivatives contributes to the ever-expanding field of quinoline chemistry, with the potential to uncover new materials and compounds with unique properties.

Properties

IUPAC Name |

5-methylquinolin-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUVECQQMJERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of 5-Methylquinolin-6-ol (B3330989) and its Hydrobromide Salt

The creation of the 5-Methylquinolin-6-ol core and its subsequent conversion to the hydrobromide salt involves established and specific synthetic protocols.

The synthesis of the quinoline (B57606) ring system is a well-established field in organic chemistry, with several classical methods still in use today. These methods, often named after their developers, provide the foundational routes to the quinoline core. nih.gov

Key traditional methods include:

Skraup Synthesis : This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this method reacts an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Pfitzinger Reaction : This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids.

While effective, these classical syntheses often require harsh conditions, such as high temperatures and strong acids. tandfonline.com In recent years, significant research has focused on developing greener and more efficient synthetic methods. These modern approaches aim to reduce the use of hazardous chemicals, solvents, and catalysts. tandfonline.com Innovations include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of metal nanoparticle catalysts that offer high efficiency and atom economy. nih.govtandfonline.com

Table 1: Comparison of Classical and Modern Quinoline Synthesis Approaches

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., Microwave-assisted, Nanocatalysis) |

|---|---|---|

| Reaction Conditions | Often harsh (high temp, strong acids) | Generally milder, more controlled |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) nih.gov |

| Yields | Variable, can be moderate to low | Often higher and more reproducible tandfonline.com |

| Environmental Impact | Higher, due to harsh reagents and waste | Lower, aligns with green chemistry principles tandfonline.com |

| Catalysts | Strong acids (e.g., H₂SO₄) | Metal nanoparticles, eco-friendly catalysts nih.govtandfonline.com |

The synthesis of the specific 5-Methylquinolin-6-ol structure can be achieved through targeted applications of general quinoline synthetic strategies. One documented approach involves a Doebner-Miller type reaction, starting with a 4-methylaniline derivative and glycerol under acidic conditions. Another specific route begins with p-anisidine (B42471) (4-methoxyaniline) and ethyl acetoacetate, followed by a cyclization step to form the quinoline ring. atlantis-press.com The methoxy (B1213986) group is then demethylated to yield the final hydroxyl group.

A more recent and novel method for creating heteroring-unsubstituted quinolines involves the cyclization of anilines with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid, which could be adapted for this specific compound. scispace.com Another synthetic pathway starts with 2-chloro-6-methylquinoline-3-carbaldehyde, highlighting the use of pre-functionalized quinolines as intermediates.

The formation of 5-Methylquinolin-6-ol hydrobromide is an acid-base reaction. Hydrobromic acid (HBr) is a strong acid that readily dissociates in a suitable solvent to provide a proton (H⁺) and a bromide anion (Br⁻). wikipedia.org The quinoline molecule contains a basic nitrogen atom within its heterocyclic ring. nih.gov

The mechanism involves the lone pair of electrons on the nitrogen atom acting as a Lewis base, attacking the proton from HBr. This results in the formation of a protonated quinolinium cation and the bromide anion. The electrostatic attraction between the positively charged quinolinium ion and the negatively charged bromide ion leads to the formation of the ionic salt, 5-Methylquinolin-6-ol;hydrobromide. masterorganicchemistry.comchemistrystudent.com

Reaction: C₁₀H₉NO + HBr → [C₁₀H₁₀NO]⁺Br⁻

The process is typically carried out by dissolving the 5-Methylquinolin-6-ol free base in a suitable organic solvent and adding a solution of hydrobromic acid. The resulting salt often precipitates from the solution and can be isolated by filtration.

Derivatization and Further Functionalization Reactions of the Quinoline Moiety

The quinoline ring is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a diverse library of derivatives. rsc.orgrsc.org These reactions can modify the electronic properties and steric profile of the molecule.

Alkylation and arylation reactions introduce carbon-based substituents onto the quinoline ring, which is a key strategy in medicinal chemistry to explore structure-activity relationships. rsc.orgthieme-connect.com

Alkylation: Direct C-H alkylation of quinolines can be achieved through several modern catalytic methods. Visible-light-promoted reactions, for instance, can use simple alkanes as alkylating agents in the presence of a photosensitizer. thieme-connect.com Another approach involves iron-photocatalyzed Minisci-type reactions that use carboxylic acids as a source of alkyl radicals. mdpi.com Reductive electrophilic alkylation, using catalysts like iridium, can functionalize quinolines to their tetrahydroquinoline (THQ) derivatives with alkyl groups at specific positions, such as C6 or C8. nih.gov For quinoline N-oxides, rhodium(III) catalysis enables site-selective C8-alkylation with reagents like maleimides. acs.org

Arylation: Arylation introduces aromatic rings to the quinoline structure. Copper-catalyzed Chan-Lam coupling has been used for the N-arylation of 3-formylquinolin-2(1H)-ones with arylboronic acids. nih.gov For C-H arylation, visible-light-promoted methods can achieve C2 selective arylation of quinoline N-oxides. acs.org Palladium-catalyzed reactions are also widely employed for the synthesis of 2-arylquinolines. nih.gov Furthermore, organometal-free methods have been developed, where quinolines react with CF3-ynones and a base to yield 2-arylquinolines. acs.org

Table 2: Selected Modern Methods for Quinoline Functionalization

| Reaction Type | Position(s) | Catalyst/Conditions | Alkylating/Arylating Agent | Reference |

|---|---|---|---|---|

| Alkylation | C2/C4 | Iron(III) chloride, Blue LED | Carboxylic Acids | mdpi.com |

| Alkylation | C2 | Rose bengal, Visible light | Alkanes | thieme-connect.com |

| Alkylation | C6 / C8 (on THQ) | Iridium Nanocatalyst, Formic Acid | Aldehydes, Alcohols | nih.gov |

| Alkylation | C8 (on N-Oxide) | Rhodium(III) | Maleimides | acs.org |

| Arylation | N-position | Copper(II) acetate | Arylboronic Acids | nih.gov |

| Arylation | C2 (on N-Oxide) | Eosin Y, Visible light | Diaryliodonium Salts | acs.org |

| Arylation | C2 | Palladium(II) trifluoroacetate | Arylboronic Acids | nih.gov |

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the quinoline or tetrahydroquinoline framework. These halogenated derivatives are valuable intermediates, as the halogen can be easily substituted in subsequent cross-coupling reactions to introduce further diversity. researchgate.netnih.gov

The direct bromination of tetrahydroquinolines can be achieved using N-bromosuccinimide (NBS). This reagent can act as both an electrophile for bromination and an oxidant for the dehydrogenation of the tetrahydroquinoline ring, leading to the one-pot synthesis of polybromoquinolines. nih.govrsc.org The mechanism is believed to involve an initial electrophilic bromination on the electron-rich benzene (B151609) ring, followed by a radical dehydrogenation process. rsc.org For example, bromination of tetrahydroquinoline itself can yield 6-bromo-, 6,8-dibromo-, and even 3,6,8-tribromoquinoline (B3300700) derivatives. researchgate.net

Studies have also shown that halogenated quinolines, such as fluoro-derivatives, can be cleanly hydrogenated to the corresponding tetrahydroquinolines without loss of the halogen atom, preserving it for further synthetic steps. thieme-connect.com The presence of nitro groups on a bromoquinoline can activate the bromo-substituent for nucleophilic aromatic substitution (SNAr) reactions, providing a route to amino-functionalized quinolines. semanticscholar.org

Demethylation and Ether Cleavage Reactions in Quinoline Chemistry

Demethylation and the cleavage of ether bonds are crucial transformations in the synthesis and modification of quinoline derivatives, often employed to unmask hydroxyl groups which can then serve as handles for further functionalization. In the context of synthesizing compounds structurally related to 5-Methylquinolin-6-ol, the cleavage of a methoxy group is a key step.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netnih.govresearchgate.net This Lewis acidic reagent facilitates the demethylation of methoxyquinolines to the corresponding hydroxyquinolines. researchgate.netpearson.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. pearson.com DFT calculations suggest a mechanism involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole. nih.govresearchgate.net This process is generally more effective than using other reagents like iodotrimethylsilane (B154268) for aryl methyl ethers. researchgate.net

Aryl aryl ethers are cleaved at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl bromide. researchgate.net For instance, the treatment of an aryl methyl ether with BBr₃ results in the corresponding phenol. researchgate.net This method has been successfully applied to the demethylation of various substituted quinolines. For example, the demethylation of 2-(4-methoxybenzoyl)-3-(pyridin-4-yl)quinoline with 48% HBr yielded the corresponding hydroxylated product. semanticscholar.org Similarly, heating a methoxyquinoline in aqueous mineral acids like HCl or HBr is a common method for demethylation. google.com For instance, double demethylation of a dimethoxyquinoline was achieved with 48% HBr, while selective demethylation could be achieved with a milder 3% HBr solution. herts.ac.uk

The choice of reagent and reaction conditions is critical to avoid unwanted side reactions. For example, while BBr₃ is highly effective, its high reactivity can sometimes lead to undesired outcomes if not properly controlled. gvsu.edu Alternative methods, such as using HBr in a mixture of THF and water, have been employed for more controlled demethylation. herts.ac.uk

The following table summarizes reagents commonly used for ether cleavage in quinoline chemistry:

| Reagent | Conditions | Remarks |

| Boron tribromide (BBr₃) | DCM, r.t. | Highly effective for aryl methyl ethers. rsc.org |

| Hydrobromic acid (HBr) | Aqueous solution, reflux | Can achieve single or double demethylation depending on concentration. semanticscholar.orggoogle.comherts.ac.uk |

| Iodotrimethylsilane (TMSI) | With DMAP | Used for acid-sensitive aryl methyl ethers. herts.ac.uk |

Formation of Fused and Polycyclic Quinoline Systems

The quinoline scaffold serves as a building block for the synthesis of more complex fused and polycyclic systems. These larger structures are of interest due to their potential biological activities and applications in materials science.

One approach to constructing fused systems involves intramolecular cyclization reactions. For example, a one-pot synthesis of 10-benzoyl-benzo rsc.orgmdpi.comoxepino[3,4-b]quinolin-13(6H)-ones was achieved through the intramolecular Friedel-Crafts acylation of an appropriate quinoline precursor using polyphosphoric acid. tandfonline.com Another strategy involves the reductive-cyclization of Morita-Baylis-Hillman adducts derived from acrylonitrile (B1666552) to create fused polycyclic quinolines. mdpi.com

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis that can be adapted to form fused systems. researchgate.net For instance, isoindolo[2,1-a]quinoline-5,11-diones have been synthesized by heating 2-aminoacetophenones with phthalic anhydrides. nih.gov The mechanism involves the initial formation of an imide followed by intramolecular cyclization. nih.gov

Furthermore, cascade reactions provide an efficient route to polycyclic quinolines. A Lewis acid-promoted intramolecular Friedel–Crafts-type imidoylation and Rh(III)-catalyzed C–H activation/annulation of benzimidoyl chlorides with alkynes has been reported for the one-pot synthesis of 7H-dibenzo[de,h]quinoline analogues. rsc.org Additionally, 2-azidobenzaldehydes can be used in multi-step or one-pot syntheses to generate various fused, spiro-, and polycyclic quinoline derivatives. nih.gov

Examples of fused quinoline systems and their synthetic approaches are presented below:

| Fused System | Synthetic Approach |

| Benzo rsc.orgmdpi.comoxepino[3,4-b]quinolines | Intramolecular Friedel-Crafts acylation. tandfonline.com |

| Isoindolo[2,1-a]quinolines | Reaction of 2-aminoacetophenones with phthalic anhydrides. nih.gov |

| 7H-Dibenzo[de,h]quinolines | Cascade intramolecular imidoylation and C-H activation/annulation. rsc.org |

| Thieno[3,2-c]quinolines | Reaction of aminothienoquinolines with triethyl orthoacetate. researchgate.net |

Multi-component and One-pot Synthetic Strategies for Quinoline Analogues

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.org These strategies are well-suited for the synthesis of diverse quinoline analogues.

Several one-pot procedures for quinoline synthesis have been developed. One such method involves the reduction of o-nitroarylcarbaldehydes to aminocarbaldehydes, followed by in situ condensation with aldehydes or ketones to yield mono- or di-substituted quinolines. researchgate.net Another efficient one-pot synthesis of fused quinoline analogues involves the sequential oxidative cyclization and C(sp³)–N cleavage/aromatization of N,N-dimethylaniline. rsc.org

MCRs have also been successfully employed for the synthesis of functionalized quinolines. For example, the synthesis of 5-(2-aminobenzothiazolomethyl)-6-hydroxyquinolines has been achieved through a three-component reaction of an aromatic aldehyde, 2-aminobenzothiazole, and 6-hydroxyquinoline (B46185) in water at room temperature. frontiersin.org Similarly, pyrazolo[3,4-b]quinolone-5(6H)-one derivatives have been synthesized via a three-component reaction in the presence of SDS micelles. frontiersin.org The Hantzsch reaction, a classic MCR, can also be utilized to produce dihydropyridine (B1217469) derivatives which can be subsequently oxidized to pyridines, a core component of the quinoline structure. frontiersin.org

The following table highlights some multi-component and one-pot strategies for quinoline synthesis:

| Reaction Type | Key Reactants | Product Type |

| One-pot | o-Nitroarylcarbaldehydes, aldehydes/ketones | Substituted quinolines. researchgate.net |

| One-pot | N,N-Dimethylaniline | Fused quinoline analogues. rsc.org |

| Multi-component | Aromatic aldehydes, 2-aminobenzothiazole, 6-hydroxyquinoline | 5-(2-Aminobenzothiazolomethyl)-6-hydroxyquinolines. frontiersin.org |

| Multi-component | Salicylaldehydes, malononitrile, 4-hydroxypyridin-2(1H)-ones | 5H-Chromeno[2,3-b]pyridines. researchgate.net |

| Multi-component | 8-Hydroxyquinoline (B1678124), 4-methylglyoxal, Meldrum's acid | Furo[3,2-h]quinoline derivatives. researchgate.net |

Catalytic Approaches in Quinoline Synthesis and Modification

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been extensively applied to the synthesis and derivatization of quinolines.

Homogeneous Catalysis Applications in Quinoline Derivatization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and allows for a detailed understanding of reaction mechanisms. youtube.comyoutube.com In quinoline chemistry, homogeneous catalysts are widely used for C-H functionalization, enabling the direct introduction of various substituents onto the quinoline ring.

Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position, which is unusual as most methods favor C2 functionalization. acs.org This selectivity can be influenced by electronic, steric, and solvation effects. acs.org Rhodium(III) catalysis has also been employed for the site-selective C8-alkylation of quinoline N-oxides with maleimides. nih.gov Furthermore, rhodium catalysts have been used for the C2 arylation of quinolines with aroyl chlorides. nih.gov

Copper catalysis, in combination with the activation by lithium fluoride (B91410) or magnesium chloride, has been utilized for the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org Nickel-catalyzed arylation of quinolines with organozinc reagents has also been reported. nih.gov

Heterogeneous Catalysis for Quinoline Ring Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as ease of separation and reusability. nih.gov In quinoline synthesis, various heterogeneous catalysts have been employed.

Zeolite-based catalysts have been used for the gas-phase synthesis of quinolines from aniline and C1-C4 alcohols. rsc.org The catalytic performance was found to be related to the Lewis acid site content of the catalyst. rsc.org Nanocatalysts, such as copper-based nanoparticles, have also been investigated for quinoline synthesis, offering high efficiency and good yields under solvent-free conditions. nih.gov For instance, a copper nanoparticle catalyst has been used for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov

A granular cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, has been shown to be effective for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines in aqueous solution. thieme-connect.com Metal-free heterogeneous catalysts, such as Brønsted acid functionalized g-C₃N₄, have also been developed for the Friedländer synthesis of quinolines, demonstrating high yields under solvent-free and mild conditions. nih.gov

Biocatalytic Considerations in Quinoline Synthesis

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. rsc.orgacs.org In the context of quinoline chemistry, biocatalysts have been explored for both synthesis and modification.

Enzymatic approaches have been developed for the site-selective oxidation of quinoline and its derivatives. rsc.org For example, monoamine oxidase (MAO-N) enzymes have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. acs.orgnorthumbria.ac.uk The electronic nature and position of substituents on the THQ backbone significantly affect the efficiency of this biocatalytic aromatization. northumbria.ac.ukacs.org Electron-donating groups generally favor the reaction. northumbria.ac.ukacs.org

The site-selectivity of microbial transformations can often be controlled by altering the reaction conditions. rsc.org For instance, the microbial degradation of quinoline is typically initiated by hydroxylation at the C-2 position. rsc.org However, if the C-2 position is blocked, oxyfunctionalization can occur at other positions, such as C-4. rsc.org Advances in molecular biology and biotechnology are expected to lead to the development of novel biocatalysts with improved performance for quinoline synthesis and modification. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. nih.gov For 5-Methylquinolin-6-ol (B3330989);hydrobromide, ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR reveals the same for carbon atoms. nih.govmdpi.com The hydrobromide form implies that the quinoline (B57606) nitrogen is protonated, which would influence the chemical shifts of nearby protons and carbons, generally causing a downfield shift due to increased deshielding.

The ¹H NMR spectrum is used to identify the chemical environment of each proton in the molecule. The spectrum of 5-Methylquinolin-6-ol;hydrobromide is expected to show distinct signals for the methyl protons, the hydroxyl proton, and the five aromatic protons on the quinoline core.

The methyl group (CH₃) at the C-5 position would likely appear as a sharp singlet in the upfield region of the aromatic spectrum, anticipated around δ 2.4-2.6 ppm. The hydroxyl (-OH) proton signal at C-6 is expected to be a broad singlet, with a chemical shift that can vary but is typically found further downfield, potentially in the δ 9-10 ppm range.

The five protons on the quinoline ring system (H-2, H-3, H-4, H-7, and H-8) would produce a complex pattern of doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). Their specific shifts and coupling constants (J-values) are crucial for assignment. For instance, H-2 and H-4 often show a characteristic doublet of doublets or doublet pattern due to coupling with H-3. The protonation of the quinoline nitrogen would cause significant deshielding of the protons on the pyridine (B92270) ring (H-2, H-3, H-4), shifting them to lower fields compared to the free base. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methylquinolin-6-ol;hydrobromide

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (at C-5) | ~2.5 | s (singlet) | Signal for the methyl group protons. |

| -OH (at C-6) | ~9.5 | br s (broad singlet) | Exchangeable proton; shift is concentration and solvent dependent. |

| H-7 | ~7.2 | d (doublet) | Coupled to H-8. |

| H-8 | ~7.9 | d (doublet) | Coupled to H-7. |

| H-3 | ~7.6 | dd (doublet of doublets) | Coupled to H-2 and H-4. |

| H-4 | ~8.6 | d (doublet) | Coupled to H-3. Deshielded by proximity to protonated nitrogen. |

| H-2 | ~8.9 | d (doublet) | Coupled to H-3. Deshielded by proximity to protonated nitrogen. |

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. ipb.pt For 5-Methylquinolin-6-ol;hydrobromide, ten distinct signals are expected: one for the methyl carbon and nine for the carbons of the quinoline ring.

The methyl carbon is expected to resonate at the highest field (lowest ppm value), typically around δ 15-20 ppm. The nine carbons of the bicyclic aromatic system will appear in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-6) and the carbons adjacent to the nitrogen (C-2, C-8a) are expected to be significantly deshielded. nih.gov The chemical shifts provide confirmation of the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methylquinolin-6-ol;hydrobromide

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (at C-5) | ~18 | Methyl carbon. |

| C-7 | ~115 | Aromatic CH. |

| C-5 | ~123 | Quaternary carbon attached to the methyl group. |

| C-3 | ~124 | Aromatic CH. |

| C-4a | ~128 | Quaternary bridgehead carbon. |

| C-8 | ~130 | Aromatic CH. |

| C-4 | ~138 | Aromatic CH, deshielded by proximity to nitrogen. |

| C-8a | ~140 | Quaternary bridgehead carbon adjacent to nitrogen. |

| C-2 | ~148 | Aromatic CH, deshielded by proximity to nitrogen. |

| C-6 | ~153 | Carbon attached to the hydroxyl group. |

To unambiguously assign the complex proton and carbon signals of 5-Methylquinolin-6-ol, two-dimensional (2D) NMR experiments are employed. csic.es

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to trace the connectivity of the aromatic protons, for example, confirming the H-2/H-3/H-4 and H-7/H-8 spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~18 ppm, confirming the methyl group assignment. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the methyl protons (at C-5) would show correlations to C-5 and C-4a, confirming the placement of the methyl group. csic.esnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. researchgate.net

ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov For 5-Methylquinolin-6-ol (C₁₀H₉NO, molecular weight 159.19 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z of approximately 160.1. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy.

By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern can be obtained. The fragmentation of quinoline derivatives often involves the loss of small, stable neutral molecules. researchgate.net For 5-Methylquinolin-6-ol, potential fragmentation pathways could include the loss of CO (carbon monoxide) or HCN (hydrogen cyanide) from the ring system.

Table 3: Predicted ESI-MS Data for 5-Methylquinolin-6-ol

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 160.08 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | 182.06 | Sodium adduct of the free base. nih.gov |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for analyzing the purity of a sample of 5-Methylquinolin-6-ol;hydrobromide. The LC system separates the target compound from any starting materials, byproducts, or isomers. jmaterenvironsci.com The eluting compounds are then introduced into the mass spectrometer, which confirms the identity of the main peak by its mass-to-charge ratio. This method is highly sensitive and is a standard for both qualitative and quantitative analysis of quinolinol derivatives in various matrices. researchgate.net

Compound Reference Table

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 5-Methylquinolin-6-ol;hydrobromide, key vibrational modes would include:

O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with its exact position and shape influenced by hydrogen bonding.

N-H Stretching: Due to the hydrobromide salt formation, the quinoline nitrogen will be protonated, giving rise to an N-H stretching vibration, often seen as a broad absorption in the 2200-3000 cm⁻¹ range.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds in the quinoline ring system.

Aliphatic C-H Stretching: The methyl group will exhibit C-H stretching vibrations typically in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: Vibrations of the aromatic quinoline ring system appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected in the 1200-1300 cm⁻¹ range.

While a specific FTIR spectrum for 5-Methylquinolin-6-ol;hydrobromide is not available, analysis of related quinoline derivatives supports these expected assignments. researchgate.netresearchgate.net

Table 2: Expected FTIR Vibrational Frequencies for 5-Methylquinolin-6-ol;hydrobromide

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (phenolic) | 3200-3600 (broad) |

| N-H Stretch (quaternized) | 2200-3000 (broad) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C and C=N Stretch | 1400-1600 |

| C-O Stretch (phenolic) | 1200-1300 |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. mt.com The infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. mt.com This makes ATR-IR particularly useful for obtaining high-quality spectra of solid powders like 5-Methylquinolin-6-ol;hydrobromide. The resulting spectrum is generally very similar to a traditional transmission FTIR spectrum, revealing the same characteristic functional group vibrations. The main advantage of ATR-IR is the ease of sample handling and the ability to obtain reproducible results. spectrabase.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by examining transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption spectrum of quinoline and its derivatives is characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring. For 5-Methylquinolin-6-ol;hydrobromide, the hydroxyl and methyl groups, as well as the protonation of the quinoline nitrogen, will influence the electronic transitions. The absorption spectrum is typically measured in a solvent, and the polarity of the solvent can also affect the position of the absorption maxima. researchgate.net Generally, quinoline derivatives exhibit strong absorption in the UV region, often with multiple peaks. researchgate.net

Table 3: General UV-Vis Absorption Characteristics of Quinoline Derivatives

| Transition | Typical Wavelength Range (nm) |

| π → π* | 250-400 |

Specific values for 5-Methylquinolin-6-ol;hydrobromide would require experimental measurement.

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. Many quinoline derivatives are known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry between the ground and excited states. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The fluorescence properties of 5-Methylquinolin-6-ol;hydrobromide would be influenced by factors such as the solvent, pH, and the presence of quenchers. Analysis of related emissive compounds suggests that the emission properties can be tuned by modifying the substituents on the quinoline core. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

To date, comprehensive searches of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), have not revealed any publicly available single-crystal X-ray diffraction data for 5-Methylquinolin-6-ol;hydrobromide. The deposition of crystallographic information, typically in the form of a Crystallographic Information File (CIF), is a standard practice in the scientific community following the determination of a new crystal structure. The absence of such a file for the title compound indicates that its single-crystal structure has likely not been determined or, if determined, has not been made publicly available.

While experimental data for the specific hydrobromide salt is not accessible, analysis of related quinoline derivatives provides a foundation for understanding the expected structural features. X-ray diffraction studies on various substituted quinoline compounds have consistently shown the planarity of the fused bicyclic ring system. The geometry of the substituents and the nature of any counter-ions, such as the bromide in this case, would significantly influence the crystal packing through hydrogen bonding and other non-covalent interactions.

The determination of the molecular geometry of 5-Methylquinolin-6-ol;hydrobromide through single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles. This experimental data is essential for a complete understanding of the compound's structure at the atomic level.

In a hypothetical crystal structure, the quinoline ring system would be expected to be largely planar. The nitrogen atom of the quinoline ring would likely be protonated, forming a quinolinium cation, which would then form an ionic bond with the bromide anion. A key feature of the crystal structure would be the hydrogen bonding interactions. The hydroxyl group at the 6-position and the protonated quinolinium nitrogen would act as hydrogen bond donors, with the bromide anion being a primary hydrogen bond acceptor. These interactions would play a crucial role in the formation of a stable, three-dimensional supramolecular architecture.

Without experimental data, a definitive description of the molecular geometry and the creation of a data table with crystallographic parameters is not possible. The following table is a template illustrating the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for 5-Methylquinolin-6-ol;hydrobromide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀BrNO |

| Formula Weight | 240.10 |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

Further research involving the synthesis of suitable single crystals of 5-Methylquinolin-6-ol;hydrobromide and subsequent X-ray diffraction analysis is required to provide the empirical data necessary for a complete structural elucidation.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, stability, and spectroscopic signatures of compounds like 5-Methylquinolin-6-ol (B3330989). A common approach involves using hybrid functionals, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to perform these calculations. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 5-Methylquinolin-6-ol, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The presence of the methyl and hydroxyl groups on the quinoline (B57606) ring introduces the possibility of different conformers.

Table 1: Illustrative Optimized Geometric Parameters for 5-Methylquinolin-6-ol (Cation) This table presents hypothetical data based on typical DFT calculation results for similar aromatic heterocyclic compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C5-C(CH3) | 1.51 | ||

| C6-O | 1.36 | ||

| O-H | 0.97 | ||

| C5-C6-O | 119.5 | ||

| C(CH3)-C5-C6 | 121.0 | ||

| C(CH3)-C5-C4a-N1 | 179.8 | ||

| H-O-C6-C5 | 0.5 |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations provide valuable insights for assigning experimental spectra, especially for complex molecules. The predicted shifts for the aromatic protons and carbons of the quinoline ring, as well as for the methyl and hydroxyl groups, would be characteristic of the molecule's electronic environment. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretching of the hydroxyl group, the C-H stretching of the aromatic ring and methyl group, and the various C-C and C-N stretching and bending vibrations within the quinoline scaffold. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. nih.gov This method can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π-π* and n-π* transitions within the aromatic system, which are responsible for the compound's UV-Vis profile. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for 5-Methylquinolin-6-ol This table presents hypothetical data based on typical DFT calculation results for similar aromatic heterocyclic compounds.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR (ppm) | H (hydroxyl) | 9.5 |

| H (aromatic) | 7.0 - 8.5 | |

| H (methyl) | 2.5 | |

| ¹³C NMR (ppm) | C (aromatic) | 110 - 150 |

| C (methyl) | 20 | |

| IR (cm⁻¹) | O-H stretch | 3400 |

| C-H stretch (aromatic) | 3100-3000 | |

| C-H stretch (aliphatic) | 2950 | |

| C=C/C=N stretch | 1600-1450 | |

| UV-Vis (nm) | λmax 1 | 280 |

| λmax 2 | 320 |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in medicinal chemistry to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com

In a hypothetical molecular docking study, 5-Methylquinolin-6-ol would be treated as a ligand and docked into the active site of a selected protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket. The results would be scored based on the predicted binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov The analysis would reveal the most likely binding poses of the compound, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the quinoline ring could engage in stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the protein's active site. researchgate.net

By analyzing the interactions identified in the docking simulations, predictions can be made about the molecular recognition process. The specificity of the compound for a particular target is determined by the complementarity of its shape and chemical properties with the binding site. The model could explain why the specific placement of the methyl and hydroxyl groups at positions 5 and 6 of the quinoline ring is important for binding. Comparing the docking scores and interaction patterns of 5-Methylquinolin-6-ol with those of other similar molecules could provide insights into its potential selectivity as a ligand. nih.gov

Table 3: Illustrative Molecular Docking Results for 5-Methylquinolin-6-ol with a Hypothetical Kinase Target This table presents hypothetical data based on typical molecular docking simulation results.

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -7.5 | |

| Hydrogen Bonds | 2 | ASN84, GLU88 |

| Hydrophobic Interactions | 4 | LEU25, VAL33, ILE82, ALA45 |

| π-π Stacking | 1 | PHE85 |

Advanced Quantum Chemical and Topological Analyses

Beyond standard DFT and docking, more advanced computational methods can provide deeper insights into the chemical nature of 5-Methylquinolin-6-ol.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density and the nature of bonding within the molecule. It can quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding, providing a more detailed picture of the electronic structure. nih.gov

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atomic basins and characterize chemical bonds and non-covalent interactions based on the properties at bond critical points. nih.gov This can provide a rigorous basis for identifying and classifying interactions like hydrogen bonds.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution around the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for understanding how the molecule will interact with other species, including biological targets. For 5-Methylquinolin-6-ol, the region around the hydroxyl oxygen and the quinoline nitrogen would likely show negative potential, while the hydroxyl proton would exhibit a positive potential.

These advanced analyses contribute to a comprehensive theoretical understanding of the compound's reactivity and interaction capabilities.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netjmaterenvironsci.com By mapping properties such as the normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing emerges. researchgate.netjmaterenvironsci.com

The dnorm map uses a red-white-blue color scheme to indicate intermolecular contacts. researchgate.net Red spots highlight contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds. White areas represent contacts approximately at the van der Waals separation, and blue regions show contacts that are longer. researchgate.net For 5-Methylquinolin-6-ol;hydrobromide, the presence of the hydroxyl (-OH) group, the quinoline nitrogen, and the bromide ion suggests that strong O–H···Br⁻ and N–H⁺···Br⁻ hydrogen bonds would be prominent features, appearing as distinct red regions on the dnorm surface.

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40-50% | Represents the most abundant, though weaker, contacts between hydrogen atoms on the periphery of the molecule. researchgate.net |

| O···H / H···O | 20-30% | Significant contribution due to strong hydrogen bonding involving the hydroxyl group and interactions with the bromide ion. |

| C···H / H···C | 15-25% | Reflects contacts between carbon and hydrogen atoms, contributing to the overall stability of the crystal structure. researchgate.net |

| Br···H / H···Br | 5-15% | Crucial interactions defining the placement of the hydrobromide counter-ion, primarily through hydrogen bonding. |

| C···C | 3-7% | Arises from π-π stacking interactions between the quinoline ring systems of adjacent molecules. |

The analysis of electrostatic potentials mapped onto the Hirshfeld surface further elucidates the electrostatic complementarity in the crystal packing, highlighting the negative potential around the oxygen and bromide ions and positive potential near the hydroxyl and ammonium (B1175870) hydrogens. jmaterenvironsci.com

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewisc.edu This method is particularly effective for studying electronic delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, yielding stabilization energies (E(2)). uni-muenchen.deresearchgate.net

For 5-Methylquinolin-6-ol;hydrobromide, NBO analysis would reveal significant delocalization within the aromatic quinoline system. Key interactions would include π → π* transitions between the double bonds of the fused rings. dergi-fytronix.com Furthermore, the lone pairs on the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring act as potent electron donors.

A representative NBO analysis would likely identify the following key delocalization interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C5-C10) | ~20-30 | Resonance effect of the hydroxyl group donating into the aromatic ring. |

| π (C7-C8) | π(C5-C10) | ~15-25 | Intra-ring delocalization contributing to aromaticity. |

| LP (N) | π(C2-C3) | ~40-50 | Strong delocalization of the nitrogen lone pair within the pyridine (B92270) ring. |

| π (C2-C3) | π(C4-C9) | ~15-20 | Conjugation across the fused ring system. |

Note: The E(2) values are illustrative and represent typical magnitudes for such interactions.

These delocalization energies quantify the electronic stabilization gained from electron mobility across the molecular framework, which is fundamental to the compound's reactivity and spectroscopic properties. wisc.edudergi-fytronix.com

Atoms in Molecules (AIM) Analysis for Bonding Character

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. ias.ac.in The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. nih.gov

Shared-shell (covalent) interactions are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0).

Closed-shell (ionic, hydrogen bond, van der Waals) interactions are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0). nih.gov

For 5-Methylquinolin-6-ol;hydrobromide, AIM analysis would be used to characterize the covalent bonds within the quinoline ring and, crucially, to analyze the non-covalent interactions involving the bromide ion. nih.gov

| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (aromatic) | ~0.25-0.30 | < 0 | Covalent, shared-shell |

| C-O | ~0.20 | > 0 | Polar covalent |

| O-H···Br | ~0.02-0.04 | > 0 | Strong hydrogen bond, closed-shell |

| N-H···Br | ~0.03-0.05 | > 0 | Strong hydrogen bond, closed-shell |

Note: The values are representative for these types of interactions based on AIM theory.

This analysis provides a quantitative description of bond strength and type, confirming the covalent nature of the molecular framework and the ionic/hydrogen-bonding character of the interactions with the hydrobromide. ias.ac.innih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational experiments that track the movement of atoms and molecules over time, providing insights into the dynamic behavior and thermodynamic properties of a system. mdpi.com For 5-Methylquinolin-6-ol;hydrobromide, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces between atoms using a classical force field (such as AMBER or OPLS3). mdpi.com

By simulating the system for nanoseconds or even microseconds, MD can be used to study:

Conformational Flexibility: Although the quinoline ring is rigid, the orientation of the hydroxyl group can be explored.

Solvation Structure: MD simulations reveal how solvent molecules arrange around the solute, particularly the strong hydration shells that would form around the hydroxyl group, the protonated nitrogen, and the bromide ion.

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the compound and surrounding water molecules, as well as the persistence of the intramolecular hydrogen bond, can be monitored over time.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

The results from an MD simulation provide a detailed, time-resolved view of how 5-Methylquinolin-6-ol;hydrobromide interacts with its environment, which is crucial for understanding its behavior in a biological or chemical system. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. rsc.org It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a step-by-step understanding of how a reaction proceeds. ethz.ch

For 5-Methylquinolin-6-ol, computational studies can be applied to understand its synthesis. A common route to quinoline derivatives involves the cyclization of substituted anilines. A computational investigation of this process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., an appropriately substituted aminocinnamaldehyde or related precursor) and the final 5-Methylquinolin-6-ol product.

Transition State Searching: Locating the transition state structures for key steps, such as the initial nucleophilic attack, formation of intermediates like a Schiff base, and the final electrocyclic ring closure.

Energy Profile Calculation: Connecting the reactants, intermediates, transition states, and products to construct a complete reaction energy profile. This profile reveals the rate-determining step of the reaction by identifying the highest energy barrier.

Such studies can be used to optimize reaction conditions by suggesting how changes in catalysts or substituents might lower the activation energy, thereby improving reaction yields. ethz.ch Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions involving the 5-Methylquinolin-6-ol scaffold. rsc.org

Reaction Mechanisms and Kinetic Investigations

Elucidation of Formation Pathways and Identification of Key Intermediates

The formation of the 5-methylquinolin-6-ol (B3330989) core structure is typically achieved through classic quinoline (B57606) synthesis reactions, followed by the formation of the hydrobromide salt. The most common synthetic routes are variations of the Skraup, Doebner-von Miller, and Combes syntheses, each involving distinct precursors and intermediates.

One prevalent pathway involves the Combes synthesis , which utilizes the condensation of an aniline (B41778) with a β-diketone under acidic conditions. For 5-methylquinolin-6-ol, this would involve a substituted aniline reacting with an appropriate β-diketone. The mechanism proceeds through several key stages wikipedia.org:

Schiff Base Formation: The reaction initiates with the formation of a Schiff base intermediate from the aniline and the β-diketone.

Tautomerization: The Schiff base tautomerizes to an enamine.

Dehydration: The cyclic intermediate then dehydrates to form the aromatic quinoline ring system.

Another significant pathway is the Doebner-von Miller reaction , a modification of the Skraup synthesis, which reacts an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net The synthesis of 5-methylquinolin-6-ol could employ 4-methoxy-3-methylaniline (B90814) reacting with an α,β-unsaturated aldehyde like acrolein, which can be formed in situ from glycerol (B35011). numberanalytics.comsci-hub.box The key steps are:

Michael Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound. numberanalytics.com

Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration.

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. sci-hub.box

Key intermediates in these pathways are often transient and not directly observed. However, studies suggest the involvement of species such as N-aryliminium salts , enamines , and dihydroquinolines . wikipedia.orgsci-hub.boxacs.org In some quinoline syntheses, radical intermediates like acyl radicals have also been proposed, particularly in reactions involving radical initiators or photocatalysis. Isotopic labeling experiments in related quinoline syntheses have pointed towards complex fragmentation-recombination mechanisms, suggesting the formation of imines and saturated ketones as discrete intermediates before recombination and cyclization. wikipedia.org

Once the 5-methylquinolin-6-ol base is synthesized, it is converted to its hydrobromide salt by treatment with hydrobromic acid.

Mechanistic Studies of Chemical Transformations Involving 5-Methylquinolin-6-ol Scaffolds

The 5-methylquinolin-6-ol scaffold is a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity is dictated by the electron-donating hydroxyl and methyl groups and the inherent electronic properties of the quinoline ring.

Key Chemical Transformations:

| Reaction Type | Reagents & Conditions | Product Type |

| Oxidation | m-CPBA in Et2O | Quinoline N-oxide derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydroquinoline derivatives |

| Nucleophilic Substitution | Various nucleophiles | Functional group introduction on the quinoline ring |

| Palladium-Catalyzed Reactions | Pd(OAc)2, ligands (e.g., Xantphos), bases (e.g., Cs2CO3) | Arylated, allylated, or amidated quinolines |

| Hydroxyalkylation | Aldehydes, visible light, photoredox catalyst | Hydroxyalkylated quinolines |

This table summarizes common transformations of the quinoline scaffold based on available literature.

Mechanistic Details:

Oxidation: The nitrogen atom of the quinoline ring can be oxidized, for instance by meta-chloroperoxybenzoic acid (m-CPBA), to form a quinoline-N-oxide. nih.gov This transformation proceeds via an electrophilic attack of the peroxyacid on the lone pair of the nitrogen atom.

Palladium-Catalyzed Cross-Coupling: The quinoline scaffold can undergo various palladium-catalyzed reactions, such as Heck, Suzuki, and Buchwald-Hartwig couplings. For example, a domino Heck/cyclization reaction can be used to synthesize 4-arylquinolin-2(1H)-ones, proceeding through a vinylic substitution intermediate. nih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Radical Reactions: Visible-light-mediated photoredox catalysis has enabled novel transformations. For instance, a bromine radical can initiate a hydrogen atom transfer (HAT) from an aldehyde, generating an acyl radical. This radical can then add to the protonated quinoline ring (a Minisci-type reaction) to achieve hydroxyalkylation.

These mechanistic pathways highlight the electronic versatility of the quinoline ring, which can react with electrophiles, nucleophiles, and radicals, leading to a wide array of functionalized derivatives.

Kinetic Analysis of Quinoline-Related Reactions

For the Skraup reaction , the process involves several exothermic steps, and controlling the reaction rate is a significant challenge, especially on a large scale. sci-hub.box The kinetics are complex, with none of the proposed intermediates typically observed, suggesting they are short-lived. The rate can be managed by controlling the addition rate of reagents like glycerol. sci-hub.box

In the Doebner-von Miller reaction , kinetic studies have shown that the reaction can follow first-order dependence on the anil hydrochloride concentration, suggesting that the cyclization of the anil itself is a key part of the kinetic profile. researchgate.net

Kinetic studies on the Friedländer synthesis suggest that the initial intermolecular aldol (B89426) condensation between the 2-aminoaryl ketone and the second carbonyl compound is often the slow, rate-limiting step. cdnsciencepub.comcdnsciencepub.com The subsequent cyclization and dehydration steps are typically rapid.

Furthermore, kinetic modeling of the hydrodenitrogenation of quinoline over catalysts has identified the hydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to decahydroquinoline (B1201275) as the rate-determining step in that specific transformation. acs.orgresearchgate.net This highlights how the rate-limiting step can vary significantly depending on the specific reaction type the quinoline scaffold is undergoing.

Role of Catalysts in Directing Reaction Selectivity and Rate

Catalysts are paramount in quinoline synthesis, profoundly influencing reaction rates, yields, and, crucially, selectivity (both chemo- and regioselectivity).

Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid are the traditional catalysts for reactions like the Skraup and Combes syntheses. wikipedia.orgnumberanalytics.com They act by protonating carbonyl groups, activating them for nucleophilic attack, and facilitating the key cyclization and dehydration steps. Lewis acids, such as tin tetrachloride and scandium(III) triflate, are also effective catalysts for the Doebner-Miller and Friedländer reactions. wikipedia.orgnih.gov

Heterogeneous Catalysis: To improve sustainability and ease of separation, solid acid catalysts have been developed. Ion-exchange resins like Amberlyst-15 and zeolites have been successfully employed in Friedländer synthesis, offering the benefits of catalyst recyclability. nih.gov

Metal Catalysis: Palladium catalysts are extensively used for the synthesis and functionalization of quinoline rings. Catalysts like Pd(OAc)₂ combined with phosphine (B1218219) ligands such as Xantphos can mediate a variety of cross-coupling reactions. nih.gov The choice of ligand is critical in controlling the efficiency and selectivity of these transformations. For instance, in the synthesis of N-hydroxyquinolin-2(1H)-ones, Pd₂(dba)₃ with the Xantphos ligand was found to be optimal. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis represents a modern approach. Dual catalytic systems, such as an Iridium-photocatalyst combined with a Nickel co-catalyst, can generate radical intermediates under mild conditions, enabling reactions that are difficult to achieve via traditional thermal methods. This has been applied to the alkylation of quinolines.

The following table summarizes the roles of different catalyst types in quinoline-related reactions:

| Catalyst Type | Example(s) | Role in Reaction |

| Brønsted Acid | H₂SO₄, p-toluenesulfonic acid | Protonation of carbonyls, catalysis of cyclization and dehydration. numberanalytics.comorganic-chemistry.org |

| Lewis Acid | SnCl₄, Sc(OTf)₃, Iodine | Activation of carbonyls, catalysis of condensation and cyclization. wikipedia.orgorganic-chemistry.org |

| Heterogeneous Acid | Amberlyst-15, Nafion | Provide acid sites for catalysis with the advantage of easy separation and recycling. nih.govorganic-chemistry.org |

| Palladium Complexes | Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., Xantphos) | Catalyze C-C and C-N bond formation via cross-coupling cycles (e.g., Heck, Suzuki). nih.gov |

| Photoredox Catalysts | Iridium and Ruthenium complexes | Generation of radical intermediates under visible light for novel transformations. |

The careful selection of a catalyst is therefore a powerful tool for chemists to direct the outcome of a reaction, enhancing the rate of the desired pathway while suppressing the formation of unwanted side products, ultimately leading to more efficient and selective syntheses of complex molecules like 5-methylquinolin-6-ol.

Coordination Chemistry of 5 Methylquinolin 6 Ol and Its Derivatives

Ligand Properties and Metal Complex Formation

5-Methylquinolin-6-ol (B3330989), a derivative of quinoline (B57606), possesses characteristic features that make it an effective ligand for metal coordination. The presence of a hydroxyl (-OH) group at the 6-position and a nitrogen atom within the heterocyclic ring allows it to act as a bidentate chelating agent. The deprotonated hydroxyl group and the nitrogen atom can coordinate to a metal center, forming a stable chelate ring. The methyl group at the 5-position can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability, reactivity, and solubility of the resulting metal complexes. researchgate.net

Quinoline derivatives, particularly those with a hydroxyl group like 8-hydroxyquinolines (8HQs), are well-known for their ability to chelate with metal ions that are essential for metabolic processes. doi.orgarabjchem.org The nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group act as donor atoms, forming stable complexes with various transition metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). arabjchem.orgisca.me This chelation is a key feature of their chemical behavior. doi.org

The formation of these metal chelates is often associated with enhanced biological activity compared to the free ligand, a phenomenon attributed to their increased lipid solubility, which facilitates penetration through cell walls. doi.org For instance, studies on derivatives like 5-methylquinolin-8-ol have demonstrated the formation of stable complexes with indium, where the ligand coordinates to the metal center. mdpi.com The general principle of chelation involves the formation of a five or six-membered ring with the metal ion, which imparts significant stability to the complex.

The coordination of quinoline-based ligands to metal ions can result in various coordination modes and stoichiometries, leading to complexes with distinct geometries. Typically, 8-hydroxyquinoline (B1678124) derivatives act as bidentate ligands, coordinating through the phenolic oxygen and the quinolinic nitrogen.

| Metal Ion | Typical Coordination Number | Observed Geometries | Stoichiometry (M:L) Example | Reference |

| Co(II) | 6 | Octahedral | 1:2 | researchgate.net |

| Ni(II) | 6 | Octahedral | 1:2 | researchgate.net |

| Cu(II) | 6 | Octahedral | 1:2 | researchgate.net |

| Zn(II) | 4 | Tetrahedral | 1:2 | researchgate.netresearchgate.net |

| Cd(II) | 4 | Tetrahedral | 1:2 | researchgate.net |

| Hg(II) | 4 | Tetrahedral | 1:2 | researchgate.net |

Structural and Spectroscopic Characterization of Metal-Quinoline Complexes

The structures of metal complexes derived from 5-Methylquinolin-6-ol and its analogs are elucidated using a combination of spectroscopic and analytical techniques. These methods provide critical information on the coordination environment, bonding, and geometry of the complexes.

Common characterization techniques include:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.netarabjchem.org

Infrared (IR) Spectroscopy: Provides evidence of coordination. A key indicator is the shift or disappearance of the O-H stretching vibration of the ligand upon deprotonation and coordination. Changes in the C=N and C-O stretching frequencies also confirm the involvement of the quinoline nitrogen and phenolic oxygen in bonding to the metal ion. New bands at lower frequencies can be assigned to M-O and M-N vibrations. arabjchem.orgrdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II)), confirming the structure and purity. researchgate.netarabjchem.orgbohrium.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For instance, the d-d transitions observed for transition metal complexes can help assign an octahedral or tetrahedral geometry. bohrium.comresearchgate.net

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the synthesized ligands and complexes. researchgate.netarabjchem.org

Magnetic Susceptibility Measurements: These measurements help determine the geometry of paramagnetic complexes by providing the effective magnetic moment (μeff), which is indicative of the number of unpaired electrons. isca.meresearchgate.net

| Technique | Information Obtained | Typical Observations for Quinoline Complexes |

| FT-IR | Functional groups, coordination sites | Shift/disappearance of ν(O-H), shifts in ν(C=N) and ν(C-O), appearance of new ν(M-N) and ν(M-O) bands. arabjchem.org |

| UV-Vis | Electronic transitions, geometry | Ligand-centered π-π* transitions, metal-to-ligand charge transfer (MLCT) bands, and d-d transitions indicative of geometry. researchgate.net |

| NMR | Molecular structure (for diamagnetic species) | Chemical shift changes upon coordination confirm ligand binding. bohrium.com |

| Mass Spec | Molecular weight, fragmentation | Confirms the formation of the desired complex and its stoichiometry. researchgate.net |

| Magnetic Susceptibility | Number of unpaired electrons, geometry | Differentiates between high-spin/low-spin and helps assign geometry (e.g., octahedral vs. tetrahedral). isca.me |

| X-ray Diffraction | Precise 3D structure | Determines bond lengths, angles, and coordination geometry. bohrium.com |

Applications of Quinoline-Metal Complexes in Catalysis Research

Quinoline-based ligands and their metal complexes are recognized for their significant catalytic activity in a variety of organic transformations. scilit.comresearchgate.net The steric and electronic effects contributed by the quinoline ligand framework can be fine-tuned to enhance the reactivity and selectivity of the metal center. researchgate.net

Metal complexes incorporating quinoline derivatives have been successfully employed as catalysts in several key reactions:

C-H Activation: Palladium(II) complexes with quinoline-based ligands have been used to catalyze the selective chlorination of C(sp³)-H bonds in free carboxylic acids. researchgate.net

Hydrogenation Reactions: Ruthenium(II) complexes containing Schiff base ligands derived from quinolines are effective catalysts for the transfer hydrogenation of ketones. researchgate.net

Domino Reactions: Cationic rhodium complexes have been shown to catalyze the synthesis of substituted quinolines from aromatic olefins and anilines in a domino reaction sequence. researchgate.net

Oxidative Discoloration: Metal-organic frameworks (MOFs) incorporating quinoline ligands have been investigated as catalysts for the Fenton and photo-Fenton oxidative degradation of dyes like methylene (B1212753) blue. researchgate.net

The efficiency of these catalytic systems often stems from the stable coordination environment provided by the quinoline ligand, which can facilitate the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Photophysical Properties of Metal-Quinoline Complexes

The incorporation of metal ions into quinoline-based ligand systems often leads to the emergence of interesting photophysical properties, particularly luminescence. dur.ac.uktandfonline.com These properties arise from electronic transitions within the complex, which can be ligand-centered, metal-centered, or involve charge transfer between the metal and the ligand.

Metal complexes of quinoline derivatives are a significant class of luminescent materials with applications in organic light-emitting devices (OLEDs), chemical sensors, and biological imaging. researchgate.netdur.ac.uk The luminescence in these systems can be fluorescence (from singlet excited states) or phosphorescence (from triplet excited states). The use of heavy transition metals like iridium(III) and platinum(II) can promote phosphorescence by enhancing spin-orbit coupling. dur.ac.uk

Studies on various quinoline-metal complexes have revealed key photophysical behaviors:

Emission Tuning: The emission wavelength can be tuned by modifying the substituents on the quinoline ring. For instance, in a series of dimeric indium complexes, increasing the electron-donating ability of the substituent at the C5 position of the quinolinate ligand resulted in a gradual redshift of the emission spectrum. mdpi.com Complexes with a 5-methyl substituent showed higher quantum efficiencies compared to those with other groups. mdpi.comresearchgate.net

Charge Transfer Transitions: The absorption and emission properties are often dominated by quinolinol-centered π-π* transitions or metal-to-ligand charge transfer (MLCT) transitions. mdpi.comtandfonline.com

Sensing Applications: Luminescent metal-organic frameworks (MOFs) built from quinoline-dicarboxylic acid ligands and metal ions like Zr(IV) exhibit strong photoluminescence. rsc.orgrsc.org This luminescence can be quenched in the presence of specific analytes, allowing for the highly sensitive and selective detection of substances like Fe(III) ions and nitroaromatic compounds. rsc.orgrsc.org

OLEDs: Zinc(II) complexes of substituted 8-hydroxyquinolines are prominent emissive materials in OLEDs, often exhibiting bright green electroluminescence. researchgate.net The thermal stability and film-forming properties of these complexes make them suitable for device fabrication. bohrium.com

| Complex/System | Metal Ion(s) | Emission Color/Wavelength (λem) | Key Finding/Application | Reference |

| Dimeric Indium Quinolinates | In(III) | 507 nm (Green) - 523 nm (Yellow) | Emission tuned by C5 substituent; 5-methyl derivative showed higher quantum yield. | mdpi.com |

| Zinc(II) Chelate | Zn(II) | 509 nm (PL), 545 nm (EL) (Green) | Bright electroluminescence in OLEDs. | researchgate.net |

| Zr(IV)-MOF | Zr(IV) | 440 nm | Luminescence quenching used for sensing Fe³⁺ and 4-nitrophenol. | rsc.orgrsc.org |